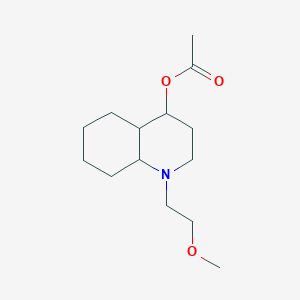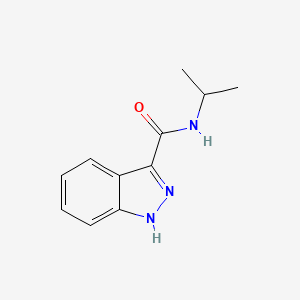![molecular formula C18H15N5O2S B11068554 3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)
3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoles.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can be achieved through a multicomponent reaction involving the combination of 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds. This reaction is typically carried out in ethanol solvent at room temperature, yielding high product efficiency (90-97%) within a short reaction time (25-30 minutes) . The use of vanadium oxide loaded on fluorapatite as a catalyst enhances the reaction’s efficiency and sustainability .
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Cycloaddition: The compound can participate in cycloaddition reactions, forming fused heterocyclic systems.
Scientific Research Applications
3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent through α-glucosidase and α-amylase inhibition.
Agriculture: The compound’s biological activity makes it a candidate for developing new agrochemicals.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with molecular targets such as enzymes. For example, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a crucial role in carbohydrate metabolism . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYPHENYL)-7-(4-TOLUIDINO)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE include other thiadiazole derivatives such as:
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Known for its diverse biological activities and efficient synthesis through one-pot methods.
1,3,4-thiadiazole-thiazolidine-4-one hybrids: Studied for their antidiabetic and antimicrobial properties.
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H15N5O2S/c1-11-3-7-13(8-4-11)19-17-22-23-16(24)15(20-21-18(23)26-17)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,19,22) |
InChI Key |
OGQKJLZHGZATPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068489.png)
![4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11068492.png)
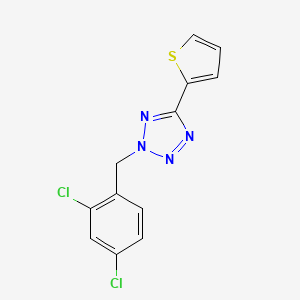
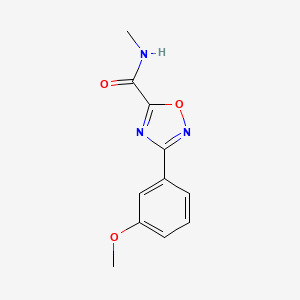
![2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B11068507.png)
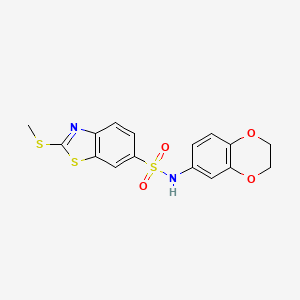
![8-(bromomethyl)-3-cyclohexyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11068515.png)
![2-[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)methyl]pyridine](/img/structure/B11068519.png)
![5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11068526.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11068532.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B11068540.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
